Darinaparsin

Description

Propriétés

IUPAC Name |

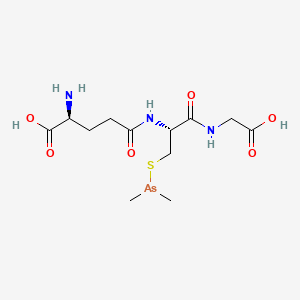

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDXFQORBMPJGR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22AsN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220108 | |

| Record name | Darinaparsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69819-86-9 | |

| Record name | Darinaparsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69819-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darinaparsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darinaparsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darinaparsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARINAPARSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Reactive Oxygen Species in Darinaparsin-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darinaparsin, a novel organoarsenical compound, has demonstrated significant antitumor activity in various malignancies. A growing body of evidence indicates that its mechanism of action is intrinsically linked to the induction of apoptosis, with reactive oxygen species (ROS) playing a pivotal role. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced, ROS-mediated apoptosis. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of this compound's therapeutic potential and informing future research directions.

Introduction

This compound (S-dimethylarsino-glutathione) is a next-generation organic arsenical developed to improve upon the therapeutic index of inorganic arsenic compounds like arsenic trioxide (ATO).[1][2] While the pro-apoptotic effects of arsenicals are well-established, this compound exhibits a unique cellular response, including efficacy in ATO-resistant cell lines.[1][2] Central to its cytotoxic effects is the generation of intracellular ROS, which triggers a cascade of events culminating in programmed cell death.[3] This guide will dissect the critical role of ROS in this process, from its initial generation to the activation of downstream apoptotic effectors.

This compound-Induced ROS Generation

The induction of intracellular ROS is a key event in this compound-mediated apoptosis. This compound is thought to increase ROS levels through two primary mechanisms: the disruption of mitochondrial function and the activation of NADPH oxidase complexes. This elevation in ROS creates a state of oxidative stress, leading to damage of cellular macromolecules and the initiation of apoptotic signaling pathways.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Reference |

| 8226/S | Multiple Myeloma | 1.6 | 48 | |

| KMS11 | Multiple Myeloma | 1.2 | 48 | |

| MM.1s | Multiple Myeloma | 1.9 | 48 | |

| U266 | Multiple Myeloma | 3.7 | 48 | |

| NB4 | Leukemia | Not specified, but highest susceptibility | Not specified | |

| HL-60 | Leukemia | Not specified | Not specified | |

| DMS273 | Small-Cell Lung Cancer | Time-dependent | Not specified | |

| SHP77 | Small-Cell Lung Cancer | Time-dependent | Not specified |

Table 1: IC50 values of this compound in various cancer cell lines.

The induction of apoptosis is dose-dependent. In NB4 leukemia cells, treatment with 0.3, 1, and 2 µM this compound for 24 hours resulted in a progressive increase in apoptotic cells. Similarly, in HL-60 cells, concentrations of 2, 3, and 5 µM for 24 hours showed a dose-dependent increase in apoptosis and necrosis.

Experimental Protocols

Measurement of Intracellular ROS

A common method to quantify intracellular ROS levels involves the use of the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).

Protocol:

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with phosphate-buffered saline (PBS). For adherent cells, perform staining in the culture plate.

-

Loading with DCF-DA: Resuspend cell pellets or cover adherent cells with a working solution of 10 µM DCF-DA in pre-warmed PBS or serum-free media.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCF-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Treatment: Add fresh media containing the desired concentration of this compound or controls (e.g., untreated, vehicle, positive control like H₂O₂).

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer (excitation ~485 nm, emission ~535 nm), or fluorescence microscope. The fluorescence intensity is proportional to the amount of intracellular ROS.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations and time points.

-

Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-xL, γH2AX) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways in this compound-Induced Apoptosis

The generation of ROS by this compound initiates a cascade of signaling events that converge on the apoptotic machinery.

Mitochondrial Pathway of Apoptosis

This compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

Figure 1. Mitochondrial pathway of this compound-induced apoptosis.

Role of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of stress-induced apoptosis. ROS can act as upstream activators of the JNK signaling cascade. Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes or act directly on mitochondrial proteins to promote apoptosis. For instance, JNK can phosphorylate and activate pro-apoptotic BH3-only proteins like Bim and Bmf, or inactivate anti-apoptotic Bcl-2 family members, thereby tilting the balance towards cell death.

Figure 2. JNK signaling in this compound-induced apoptosis.

Convergence of Extrinsic and Intrinsic Pathways

In some cell types, such as NB4 leukemia cells, this compound triggers a convergence of the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This is evidenced by the activation of both caspase-8 (an initiator caspase of the extrinsic pathway) and caspase-9. The activation of caspase-8 can lead to the cleavage of Bid, a pro-apoptotic BH3-only protein. Truncated Bid (tBid) then translocates to the mitochondria to amplify the apoptotic signal, linking the two pathways.

Figure 3. Convergence of extrinsic and intrinsic apoptotic pathways.

The Role of Glutathione

Glutathione (GSH), a major intracellular antioxidant, plays a complex role in the action of this compound. The antioxidant N-acetylcysteine (NAC), which increases intracellular GSH, can block the cytotoxicity of this compound, highlighting the importance of ROS in its mechanism. Interestingly, while intracellular GSH seems to be important for the metabolism of ATO, this is not the case for this compound. However, exogenous GSH can prevent this compound-induced apoptosis by inhibiting its cellular uptake.

Conclusion

The induction of ROS is a central and indispensable component of this compound's anti-cancer activity. By promoting oxidative stress, this compound activates multiple pro-apoptotic signaling pathways, including the mitochondrial pathway and the JNK cascade, ultimately leading to the efficient execution of programmed cell death. A thorough understanding of these ROS-dependent mechanisms is crucial for the rational design of combination therapies and for identifying predictive biomarkers to optimize the clinical application of this compound. This guide provides a foundational framework for researchers and clinicians working to harness the therapeutic potential of this promising novel arsenical.

References

Darinaparsin's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darinaparsin, a novel organic arsenical compound, has demonstrated significant antitumor activity in a range of hematologic and solid tumors.[1] A key mechanism contributing to its efficacy is the induction of cell cycle arrest, primarily at the G2/M phase, which ultimately leads to apoptosis in cancer cells.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle progression. It consolidates quantitative data from multiple studies, details relevant experimental methodologies, and visualizes the key signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound (also known as ZIO-101) is a derivative of arsenic trioxide, developed to improve upon the therapeutic index of inorganic arsenic compounds.[1][4] It is composed of dimethylated arsenic conjugated to glutathione, a modification that enhances its cellular uptake and reduces systemic toxicity. Clinical trials have shown promising activity and a manageable safety profile in patients with relapsed or refractory lymphomas. Mechanistically, this compound exerts its anticancer effects through various pathways, including the induction of oxidative stress, disruption of microtubule polymerization, and modulation of key signaling cascades that control cell proliferation and survival. A consistent and prominent effect observed across numerous cancer cell lines is its ability to halt cell cycle progression, thereby preventing cellular replication and promoting programmed cell death.

Core Mechanism: G2/M Cell Cycle Arrest

A hallmark of this compound's activity is the induction of a robust G2/M phase cell cycle arrest in various cancer cell types, including leukemia, lymphoma, and small-cell lung cancer. This arrest prevents cells from entering mitosis, a critical step for proliferation.

Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the dose- and time-dependent effects of this compound on the distribution of cells in different phases of the cell cycle, as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Progression in NB4 Leukemia Cells (Time-Course)

| Treatment (1 µM this compound) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |

| Control (0 h) | 55.2 ± 2.1 | 34.5 ± 1.8 | 10.3 ± 0.9 |

| 3 h | 45.1 ± 1.9 | 29.8 ± 1.5 | 25.1 ± 1.7 |

| 6 h | 38.7 ± 2.5 | 25.4 ± 1.3 | 35.9 ± 2.2 |

| 9 h | 32.6 ± 1.8 | 20.1 ± 1.1 | 47.3 ± 2.8 |

| 12 h | 28.9 ± 2.0 | 15.7 ± 0.9 | 55.4 ± 3.1 |

Table 2: Effect of this compound on Cell Cycle Progression in Jurkat T-cell Lymphoma Cells (Dose-Response)

| Treatment (72 h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 65 | 24 | 11 |

| 1 µM this compound | Not Reported | Not Reported | 26 |

| 3 µM this compound | Not Reported | Not Reported | 13 |

Table 3: Effect of this compound on Cell Cycle Progression in L428 Hodgkin Lymphoma Cells (Dose-Response)

| Treatment (72 h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 70 | 20 | 10 |

| 1 µM this compound | Not Reported | Not Reported | 29 |

| 3 µM this compound | Not Reported | Not Reported | 74 |

Molecular Signaling Pathways

This compound-induced G2/M arrest is a consequence of the modulation of several critical signaling pathways that regulate cell cycle checkpoints.

p53-Dependent Pathway

In response to cellular stress, such as DNA damage induced by this compound, the tumor suppressor protein p53 is activated through phosphorylation. Activated p53 plays a crucial role in halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

A key downstream target of p53 is the cell division cycle 25C (Cdc25C) phosphatase. This compound treatment leads to an increase in the inactive, phosphorylated form of Cdc25C (p-Cdc25C) and a decrease in its total form. Cdc25C is responsible for activating the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, this compound prevents the activation of the Cyclin B1/Cdc2 complex, thereby blocking the G2/M transition. Studies have confirmed a downregulation of Cyclin B1 following this compound treatment.

Caption: p53-dependent pathway of this compound-induced G2/M arrest.

c-Myc and Rb/E2F1 Pathway

The oncoprotein c-Myc is a critical regulator of cell proliferation. This compound treatment leads to a dose-dependent downregulation of c-Myc expression. This reduction in c-Myc levels influences the activity of the Retinoblastoma (Rb) tumor suppressor protein. Specifically, this compound causes a decrease in the phosphorylated, inactive form of Rb (p-Rb), indicating Rb activation.

Activated Rb, in turn, suppresses the activity of the E2F1 transcription factor, which is essential for the expression of genes required for S-phase entry and cell cycle progression. The downregulation of E2F1 contributes to the overall cell cycle arrest.

Caption: c-Myc and Rb/E2F1 pathway in this compound-mediated cell cycle inhibition.

MAPK Pathway and SHP1

In T-cell lymphoma (TCL) and Hodgkin lymphoma (HL) cells, this compound's activity is also dependent on the MAPK pathway. Treatment with this compound leads to the phosphorylation of ERK. This occurs primarily through the decreased activity of the inhibitory SHP1 phosphatase, which interacts with ERK. While activation of the MAPK pathway is often associated with proliferation, in this context, it contributes to this compound-induced cell death.

Microtubule Disruption

This compound has been shown to inhibit the polymerization of microtubules both in vitro and in vivo. Microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound can directly interfere with the M-phase of the cell cycle, contributing to the observed G2/M arrest and subsequent apoptosis.

Experimental Protocols

The following sections detail the standard methodologies used to investigate the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment

-

Cell Lines: Various cancer cell lines are used, including NB4 (acute promyelocytic leukemia), Jurkat (T-cell lymphoma), L428 (Hodgkin lymphoma), and DMS273, SHP77 (small-cell lung cancer).

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., PBS) to create a stock solution. Cells are treated with various concentrations of this compound (typically ranging from 0.3 to 5 µM) for different time periods (e.g., 3 to 72 hours) to assess dose- and time-dependent effects.

Cell Cycle Analysis by Flow Cytometry

This is the primary method for quantifying the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: After treatment, cells (approximately 1 x 10^6) are harvested by centrifugation.

-

Fixation: The cell pellet is washed with ice-cold PBS and then fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Cells are fixed on ice or at -20°C for at least two hours.

-

Staining: The fixed cells are washed again with PBS and then resuspended in a staining buffer containing a fluorescent DNA dye. Propidium iodide (PI) is commonly used at a concentration of 50-100 µg/mL. To ensure that only DNA is stained, RNase A (around 100 µg/mL) is included in the staining buffer to degrade RNA, as PI can also bind to double-stranded RNA.

-

Incubation: Cells are incubated with the staining solution in the dark, often overnight at 4°C, to allow for stoichiometric binding of the dye to DNA.

-

Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer. A low flow rate is used to ensure accurate measurements. The data is typically displayed as a histogram of DNA content, where the G0/G1 peak has half the fluorescence intensity of the G2/M peak.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis

This technique is used to measure the expression levels of key proteins involved in cell cycle regulation.

-

Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., p-p53, Cyclin B1, p-Rb, c-Myc, β-actin as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software (e.g., ImageJ), and protein expression levels are normalized to the loading control.

Conclusion and Future Directions

This compound effectively induces G2/M cell cycle arrest in a variety of cancer cells through the modulation of multiple key signaling pathways, including the p53, c-Myc/Rb/E2F1, and MAPK pathways, as well as by disrupting microtubule function. This multifaceted mechanism of action underscores its potential as a potent anticancer agent. The consistent induction of G2/M arrest suggests that this compound could be particularly effective in combination with therapies that target other phases of the cell cycle or with DNA-damaging agents and radiation. Further research should continue to explore these combination strategies and to identify predictive biomarkers that can help select patients most likely to respond to this compound treatment. The detailed understanding of its impact on cell cycle progression provides a strong rationale for its continued clinical development.

References

- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (ZIO-101) enhances the sensitivity of small-cell lung cancer to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Apoptotic Pathways Activated by Darinaparsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darinaparsin, a novel organoarsenic compound, has demonstrated significant anti-cancer activity, particularly in hematological malignancies. Its therapeutic efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth exploration of the apoptotic pathways triggered by this compound. It consolidates key quantitative data, details experimental methodologies for investigating its mechanism of action, and presents visual representations of the involved signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound (S-dimethylarsino-glutathione) is a next-generation organic arsenical that has shown promise in overcoming some of the limitations of inorganic arsenic compounds like arsenic trioxide (ATO). A primary mechanism of its anti-neoplastic effect is the induction of apoptosis, a controlled and organized process of cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. Understanding the precise molecular pathways through which this compound initiates and executes apoptosis is crucial for its clinical development, optimization of treatment strategies, and identification of potential biomarkers for patient stratification. This guide synthesizes the current knowledge on the multifaceted apoptotic response to this compound.

Core Apoptotic Pathways Triggered by this compound

This compound induces apoptosis through a complex interplay of signaling pathways, primarily involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of both intrinsic and extrinsic apoptotic cascades.

Induction of Oxidative Stress

A key initiating event in this compound-mediated apoptosis is the significant increase in intracellular ROS.[1][2] This oxidative stress is a primary contributor to the subsequent apoptotic events.[2] The antioxidant Trolox has been shown to suppress this compound-induced apoptosis, confirming the critical role of oxidative stress in this process.[2][3]

Mitochondrial (Intrinsic) Pathway of Apoptosis

This compound profoundly impacts mitochondrial function, a central control point for the intrinsic apoptotic pathway. This disruption leads to:

-

Mitochondrial Membrane Potential Collapse: this compound treatment results in the loss of mitochondrial membrane potential.

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9.

-

Regulation by Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic BH3-only proteins such as Noxa, Bim, and Bmf. Silencing of these proteins has been shown to protect myeloma cells from this compound-induced cell death. While the expression of the anti-apoptotic protein Bcl-2 may not be significantly altered in some cell lines, the cleavage of Bid provides a link to the extrinsic pathway.

Death Receptor (Extrinsic) Pathway of Apoptosis

This compound also activates the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. This leads to:

-

Caspase-8 Activation: The activation of death receptors results in the recruitment and activation of the initiator caspase-8.

-

Crosstalk with the Intrinsic Pathway via Bid Cleavage: Activated caspase-8 cleaves Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote the intrinsic pathway, thus amplifying the apoptotic signal.

Execution Phase of Apoptosis

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases:

-

Caspase-3 Activation: Caspases-9 and -8 both activate the key executioner caspase, caspase-3.

-

Cleavage of Cellular Substrates: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Involvement of Other Signaling Pathways

-

MAPK Pathway: this compound can induce apoptosis through the modulation of the MAPK pathway. Specifically, it has been shown to cause phosphorylation of ERK by decreasing the inhibitory SHP1 phosphatase.

-

p53 and c-Myc: this compound treatment can lead to the activation of the tumor suppressor p53 and the downregulation of the oncoprotein c-Myc, both of which are critical regulators of the cell cycle and apoptosis.

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, which is often a prelude to apoptosis. This is associated with an increase in the DNA damage marker γH2AX.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize key quantitative data from various studies investigating the effects of this compound on different cancer cell lines.

Table 1: IC50 Values of this compound in Human Leukemia Cell Lines (24-hour treatment)

| Cell Line | IC50 (µM) | 95% Confidence Interval (µM) |

| NB4 | 1.03 | 0.97–1.10 |

| U-937 | 1.76 | 1.61–1.91 |

| MOLT-4 | 2.94 | 2.53–3.41 |

| HL-60 | 2.96 | 2.80–3.12 |

Table 2: Dose-Dependent Induction of Apoptosis by this compound (24-hour treatment)

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |

| NB4 | 0.3 | Modest Increase |

| 1 | Substantial Increase | |

| 2 | Substantial Increase | |

| HL-60 | 2 | Dose-dependent increase |

| 3 | Dose-dependent increase | |

| 5 | Dose-dependent increase |

Table 3: Effect of this compound on Cell Cycle Distribution in NB4 Cells (1 µM treatment)

| Treatment Time (hours) | % Cells in G2/M Phase |

| 3 | Increase |

| 6 | Further Enhanced Increase |

| 9 | - |

| 12 | - |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate this compound-induced apoptosis.

Cell Viability Assay (WST-1 Assay)

-

Principle: Measures the metabolic activity of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Add WST-1 reagent to each well and incubate for a specified period.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Caspase Activity Assay (Fluorometric Assay)

-

Principle: Measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent molecule.

-

Protocol:

-

Treat cells with this compound and prepare cell lysates.

-

Incubate the cell lysate with a specific caspase substrate (e.g., DEVD-AFC for caspase-3/7).

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

-

Quantify caspase activity relative to a standard curve or untreated control.

-

Western Blot Analysis

-

Principle: Detects the expression levels of specific proteins involved in the apoptotic pathways (e.g., Bcl-2 family proteins, caspases, PARP).

-

Protocol:

-

Prepare total cell lysates from this compound-treated and control cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Mitochondrial Membrane Potential (MMP) Assay

-

Principle: Utilizes cationic fluorescent dyes (e.g., JC-1, Rhodamine 123) that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in MMP leads to a change in the fluorescence signal.

-

Protocol (using JC-1):

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution.

-

Analyze the cells by flow cytometry or a fluorescence plate reader, measuring both the green fluorescence of the monomeric form (indicating low MMP) and the red fluorescence of the J-aggregates (indicating high MMP).

-

The ratio of red to green fluorescence is used as an indicator of MMP.

-

Reactive Oxygen Species (ROS) Measurement

-

Principle: Employs fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) that become fluorescent upon oxidation by ROS.

-

Protocol:

-

Treat cells with this compound.

-

Load the cells with DCFH-DA.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Stains cellular DNA stoichiometrically, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark.

-

Analyze the DNA content by flow cytometry.

-

Visualizing the Pathways: Signaling Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic signaling pathways activated by this compound.

Caption: Overview of this compound-induced apoptotic signaling pathways.

Caption: General experimental workflow for investigating this compound-induced apoptosis.

Conclusion

This compound orchestrates a multi-pronged apoptotic attack on cancer cells, initiated by oxidative stress and culminating in the activation of both intrinsic and extrinsic apoptotic pathways. Its ability to disrupt mitochondrial function, activate a cascade of caspases, and modulate key signaling pathways like MAPK, p53, and c-Myc underscores its potential as a potent anti-cancer agent. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and the strategic development of this compound in clinical settings. Future investigations may focus on elucidating the precise molecular targets of this compound and identifying synergistic drug combinations to enhance its therapeutic efficacy.

References

- 1. Cytotoxic Effects of this compound, a Novel Organic Arsenical, against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Darinaparsin: A Technical Guide to its Chemical Synthesis and Structural Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darinaparsin (S-dimethylarsinoglutathione) is a novel organic arsenical compound with significant potential in oncology.[1] As a conjugate of dimethylated arsenic and glutathione, it represents a departure from traditional inorganic arsenic-based therapies like arsenic trioxide (ATO).[2][3] this compound exhibits a distinct and potent mechanism of action, primarily targeting mitochondrial function, which leads to the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] This technical guide provides an in-depth overview of the chemical synthesis of this compound, its structural properties, and the experimental protocols used for its characterization and biological evaluation.

Chemical Synthesis

This compound is synthesized by the conjugation of glutathione with a dimethylated arsenic compound. The most common laboratory-scale synthesis involves the reaction of glutathione with either dimethylchloroarsine or dimethylarsinic acid.

Synthetic Scheme

The general synthetic route can be represented as follows:

-

Method A: Reaction of glutathione with dimethylchloroarsine in the presence of a base.

-

Method B: Reaction of glutathione with dimethylarsinic acid.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, compiled from literature descriptions.

Materials:

-

Glutathione (reduced form)

-

Dimethylchloroarsine or Dimethylarsinic acid

-

Pyridine

-

Dimethoxyethane (DME) or a water/ethanol mixture

-

Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve glutathione in the chosen solvent system (e.g., dimethoxyethane or a water/ethanol mixture).

-

Addition of Arsenical:

-

If using dimethylchloroarsine: Slowly add dimethylchloroarsine to the glutathione solution. Pyridine is added to act as a base and neutralize the hydrochloric acid formed during the reaction.

-

If using dimethylarsinic acid: Add dimethylarsinic acid directly to the aqueous solution of glutathione.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically several hours) while monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified using an appropriate chromatographic technique, such as column chromatography on silica gel, to yield pure this compound.

-

-

Characterization: The structure and purity of the synthesized this compound are confirmed using standard analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the presence of characteristic peaks for the glutathione and dimethylarseno moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Structural Properties and Physicochemical Data

This compound's chemical structure consists of a dimethylarsinoyl group covalently attached to the sulfur atom of the cysteine residue within the glutathione tripeptide.

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(dimethylarsinothio)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Molecular Formula | C₁₂H₂₂AsN₃O₆S |

| Molecular Weight | 411.31 g/mol |

| CAS Number | 69819-86-9 |

| Canonical SMILES | C--INVALID-LINK--SC--INVALID-LINK--NC(=O)CC--INVALID-LINK--N |

| InChI Key | JGDXFQORBMPJGR-YUMQZZPRSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Note: Specific values for melting point, pKa, and detailed solubility data are not consistently reported across publicly available literature and would require dedicated experimental determination.

Biological Activity and Mechanism of Action

This compound demonstrates potent cytotoxic effects against a broad range of cancer cell lines, including those resistant to arsenic trioxide. Its primary mechanism of action involves the disruption of mitochondrial function, leading to increased production of reactive oxygen species (ROS), which in turn triggers downstream signaling pathways culminating in apoptosis.

Signaling Pathways

Several key signaling pathways are modulated by this compound:

-

MAPK Pathway: this compound can induce apoptosis through the activation of the MAPK signaling pathway.

-

p53 Pathway: Activation of the tumor suppressor protein p53 is observed in response to this compound-induced cellular stress, contributing to cell cycle arrest and apoptosis.

-

Notch1 Signaling: Suppression of the Notch1 signaling pathway has also been implicated in the cytotoxic effects of this compound.

Quantitative Biological Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human leukemia cell lines after 24 hours of treatment.

| Cell Line | IC₅₀ (µM) | 95% Confidence Interval (µM) | R² |

| NB4 | 1.03 | 0.97–1.10 | 0.9534 |

| U-937 | 1.76 | 1.61–1.91 | 0.8638 |

| MOLT-4 | 2.94 | 2.53–3.41 | 0.9326 |

| HL-60 | 2.96 | 2.80–3.12 | 0.9045 |

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Jurkat, Hut78, HH, L428, L540, L1236)

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1–5 µM) for 24–72 hours.

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, p53)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Prepare protein lysates from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Caption: this compound's mechanism of action.

Experimental Workflow

Caption: Workflow for this compound synthesis and evaluation.

References

- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and clinical development of this compound, a novel organic arsenic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Facebook [cancer.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Darinaparsin's Impact on Signal Transduction Pathways in Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darinaparsin, a novel organic arsenical compound, has demonstrated significant antitumor activity in various hematologic malignancies, including T-cell and Hodgkin's lymphoma.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of key signal transduction pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides an in-depth analysis of this compound's effects on critical signaling cascades in lymphoma cells, supported by quantitative data, detailed experimental protocols, and visual pathway representations. The core of this compound's activity lies in its ability to induce oxidative stress, modulate the MAPK pathway, and trigger programmed cell death.[1][3] Understanding these intricate molecular interactions is paramount for the continued development and optimization of this compound as a therapeutic agent for lymphoma.

Introduction

This compound (S-dimethylarsino-glutathione) is a next-generation organic arsenical that exhibits a distinct and more favorable safety profile compared to its inorganic predecessor, arsenic trioxide.[1] It has shown promising clinical efficacy in relapsed/refractory peripheral T-cell lymphoma (PTCL). The primary mechanisms underlying its anticancer effects include the induction of reactive oxygen species (ROS), disruption of mitochondrial function, and subsequent modulation of critical signal transduction pathways. This guide will focus on the impact of this compound on the MAPK, apoptosis, and potentially related signaling pathways in lymphoma cells.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a multi-pronged approach targeting fundamental cellular processes.

Induction of Oxidative Stress

A key initiating event in this compound's mechanism is the generation of intracellular reactive oxygen species (ROS). This increase in oxidative stress disrupts the cellular redox balance and triggers downstream signaling events that contribute to apoptosis.

Mitochondrial Dysfunction

This compound targets mitochondria, leading to a reduction in mitochondrial membrane potential and disruption of normal mitochondrial function. This mitochondrial perturbation is a central hub in the apoptotic signaling cascade initiated by the drug.

Impact on Key Signal Transduction Pathways

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to uniquely modulate this pathway in lymphoma cells.

Mechanism of ERK Activation:

Contrary to the typical inhibition of oncogenic pathways, this compound induces the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This activation is primarily mediated by the decrease of the inhibitory phosphatase SHP1 (Src homology region 2 domain-containing phosphatase-1). The reduction in SHP1 activity leads to sustained ERK phosphorylation, a key event in this compound-induced cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in lymphoma cells, engaging both the intrinsic and extrinsic pathways.

Key Apoptotic Events:

-

Caspase Activation: Treatment with this compound leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Annexin V Staining: this compound treatment results in a dose-dependent increase in the percentage of Annexin V-positive cells, indicating the externalization of phosphatidylserine, an early apoptotic event.

Other Potential Pathway Interactions

While the effects of this compound on the MAPK and apoptosis pathways are well-established, its interactions with other critical signaling networks in lymphoma are still under investigation.

-

NF-κB and STAT3 Signaling: While arsenic trioxide has been shown to decrease NF-κB expression in lymphoma cell lines, direct evidence of this compound's impact on the NF-κB and STAT3 pathways in lymphoma is currently limited. Given the central role of these pathways in lymphoma pathogenesis, further research is warranted.

-

Notch1 Signaling: Studies in leukemia have indicated that this compound can downregulate the Notch1 signaling pathway. The relevance of this finding to T-cell lymphomas, where Notch1 signaling can be oncogenic, is an area for future exploration.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lymphoma cell lines.

Table 1: Cytotoxicity of this compound in Lymphoma Cell Lines

| Cell Line | Lymphoma Type | IC50 (µM) at 72h |

| Jurkat | T-cell Lymphoma | 2.7 |

| HH | T-cell Lymphoma | 3.2 |

| Hut78 | T-cell Lymphoma | 6.7 |

| L540 | Hodgkin's Lymphoma | 1.3 |

| L1236 | Hodgkin's Lymphoma | 2.8 |

| L428 | Hodgkin's Lymphoma | 7.2 |

| Data derived from Ravi et al., 2014. |

Table 2: this compound-Induced Apoptosis in Lymphoma Cell Lines

| Cell Line | This compound Conc. (µM) | % Annexin V Positive Cells (at 72h) |

| Jurkat | 2 | >50% |

| Hut78 | 2 | >50% |

| L540 | 2 | >50% |

| L428 | 2 | <50% |

| Qualitative data ("<" or ">") based on graphical representation in Ravi et al., 2014. |

Table 3: Effect of this compound on Protein Expression/Activation

| Protein | Cell Line(s) | Effect |

| p-ERK | Jurkat, HH, L1236, L428 | Increased |

| SHP1 | Jurkat, Hut78, HH, L540, L1236 | Decreased |

| Cleaved Caspase-3 | Jurkat, Hut78, L428 | Increased |

| Cleaved Caspase-8 | Jurkat, Hut78, L428 | Increased |

| Cleaved Caspase-9 | Jurkat, Hut78, L428 | Increased |

| Cleaved PARP | Jurkat, Hut78, HH | Increased |

| Data derived from Ravi et al., 2014. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate lymphoma cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Add varying concentrations of this compound (e.g., 1-10 µM) to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

-

Cell Treatment: Treat lymphoma cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, cleaved caspases, PARP, SHP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic agent for lymphoma, with a well-defined mechanism of action centered on the induction of oxidative stress and the modulation of key signaling pathways. Its ability to activate the MAPK pathway via SHP1 inhibition and to potently induce apoptosis underscores its therapeutic potential. Further investigation into its effects on other critical lymphoma survival pathways, such as NF-κB and STAT3, will provide a more comprehensive understanding of its antitumor activity and may reveal opportunities for rational combination therapies. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working towards the advancement of this compound as a novel treatment for lymphoma.

References

- 1. The Novel Organic Arsenical this compound Induces MAPK-Mediated and SHP1-Dependent Cell Death in T-cell Lymphoma and Hodgkin’s Lymphoma Cells and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic trioxide induces the apoptosis and decreases NF-κB expression in lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I studies of this compound in patients with relapsed or refractory peripheral T-cell lymphoma: a pooled analysis of two phase I studies conducted in Japan and Korea - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Efficacy of Darinaparsin in Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darinaparsin (also known as ZIO-101), a novel organic arsenical, has demonstrated significant cytotoxic activity against various hematological malignancies in preclinical studies. Composed of dimethylated arsenic linked to glutathione, this compound offers a potentially improved therapeutic window compared to inorganic arsenic compounds like arsenic trioxide. This technical guide provides an in-depth overview of the early in vitro efficacy studies of this compound in leukemia cell lines, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-leukemic therapies.

Cytotoxicity of this compound in Leukemia Cell Lines

This compound has been shown to be a potent cytotoxic agent against a panel of human leukemia cell lines, exhibiting greater potency than sodium arsenite (AsIII).[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines after 24 hours of treatment.

Table 1: IC50 Values of this compound in Human Leukemia Cell Lines after 24-hour Treatment [1]

| Cell Line | Leukemia Subtype | This compound IC50 (µM) | 95% Confidence Interval |

| NB4 | Acute Promyelocytic Leukemia (APL) | 1.03 | 0.97–1.10 |

| U-937 | Histiocytic Lymphoma | 1.76 | 1.61–1.91 |

| MOLT-4 | Acute Lymphoblastic Leukemia (T-ALL) | 2.94 | 2.53–3.41 |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 2.96 | 2.80–3.12 |

Data sourced from Han et al., 2023.[1]

The data indicates that the sensitivity to this compound varies across different leukemia cell lines, with NB4 being the most sensitive and HL-60 being the least sensitive among the tested lines.[1]

Induction of Apoptosis

A primary mechanism of this compound's cytotoxic effect is the induction of apoptosis, or programmed cell death. Studies have focused on the NB4 and HL-60 cell lines, representing high and low sensitivity to the drug, respectively.[1]

Quantitative Analysis of Apoptosis

Treatment with this compound leads to a dose-dependent increase in the percentage of apoptotic cells. This is typically measured by flow cytometry using Annexin V and propidium iodide (PI) staining, where Annexin V-positive cells are considered apoptotic.

Table 2: Apoptosis Induction by this compound in NB4 and HL-60 Cell Lines after 24-hour Treatment

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| NB4 | 0 (Control) | ~5 |

| 0.3 | ~10 | |

| 1.0 | ~25 | |

| 2.0 | ~40 | |

| HL-60 | 0 (Control) | ~5 |

| 2.0 | ~15 | |

| 3.0 | ~25 | |

| 5.0 | ~40 |

Approximate values interpreted from graphical data in Han et al., 2023.

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the convergence of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of key initiator and effector caspases.

-

Caspase Activation: In NB4 cells, treatment with 1 µM this compound leads to a significant increase in the activity of caspase-8 (an initiator caspase in the extrinsic pathway), caspase-9 (an initiator caspase in the intrinsic pathway), and caspase-3 (an effector caspase) after 9 hours of exposure.

-

Bid Truncation: A notable decrease in the expression of Bid, a pro-apoptotic Bcl-2 family protein, is observed in a dose-dependent manner. The cleavage of Bid by caspase-8 to form truncated Bid (tBid) serves as a critical link between the extrinsic and intrinsic pathways.

Below is a diagram illustrating the proposed apoptotic signaling pathway activated by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in leukemia cells. This effect has been most thoroughly characterized in the NB4 cell line.

Quantitative Analysis of Cell Cycle Distribution

Treatment of NB4 cells with 1 µM this compound results in a time-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases.

Table 3: Effect of this compound (1 µM) on Cell Cycle Distribution in NB4 Cells

| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | ~55 | ~35 | ~10 |

| 3 | ~45 | ~30 | ~25 |

| 6 | ~35 | ~25 | ~40 |

| 9 | ~30 | ~20 | ~50 |

| 12 | ~25 | ~15 | ~60 |

Approximate values interpreted from graphical data in Han et al., 2023.

Molecular Mechanisms of G2/M Arrest

The G2/M arrest induced by this compound is associated with DNA damage and the modulation of key cell cycle regulatory proteins.

-

DNA Damage: A significant increase in the expression of γH2AX, a marker of DNA double-strand breaks, is observed.

-

p53 and c-Myc Regulation: this compound treatment leads to the activation of the tumor suppressor protein p53 and the downregulation of the oncoprotein c-Myc.

-

Cell Cycle Regulators: Inhibition of the cdc25C/cyclin B1/cdc2 complex, which is crucial for entry into mitosis, is also observed.

The following diagram outlines the key molecular events leading to G2/M cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Lines: NB4, U-937, MOLT-4, and HL-60 human leukemia cell lines.

-

Media: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified atmosphere with 5% CO2 at 37°C.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 0.2 mL of medium.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Prepare a mixture of WST-1 (5.5 mM) and 1-Methoxy PMS (2 mM) in a 9:1 (v/v) ratio.

-

Add 15 µL of the WST-1/1-Methoxy PMS mixture to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the relative cell viability as the ratio of the absorbance of the treated group to that of the untreated control group.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-positive cells are necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle.

-

Treat cells with this compound for the desired time points.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

The data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Caspase Activity Assay (Fluorometric Assay)

This assay measures the activity of specific caspases using a fluorogenic substrate.

-

Treat cells with this compound for the indicated times.

-

Lyse the cells to release the cellular contents.

-

Add a specific fluorogenic substrate for the caspase of interest (e.g., DEVD-AFC for caspase-3).

-

Incubate the mixture at 37°C.

-

Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.

-

The fluorescence intensity is proportional to the caspase activity.

The workflow for a typical in vitro efficacy study of this compound is depicted below.

Conclusion

Early in vitro studies have established this compound as a potent anti-leukemic agent with a multifaceted mechanism of action. It effectively induces cytotoxicity in a range of leukemia cell lines by triggering apoptosis through both intrinsic and extrinsic pathways and by causing G2/M cell cycle arrest. The detailed molecular mechanisms, involving key regulators like caspases, p53, and c-Myc, provide a strong rationale for its continued development. While the data is most comprehensive for the NB4 cell line, the findings in other cell lines suggest a broader applicability. Further research to elucidate the effects of this compound in a wider array of leukemia subtypes and to explore potential combination therapies is warranted. This guide provides a foundational understanding of the in vitro efficacy of this compound, offering valuable insights for the design of future preclinical and clinical investigations.

References

A Technical Guide to the Discovery and Initial Development of Darinaparsin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, mechanism of action, and initial development of Darinaparsin (S-dimethylarsino-glutathione), a novel organic arsenical compound. It details the preclinical and early clinical investigations that have established its potential as a therapeutic agent for various malignancies, particularly peripheral T-cell lymphoma (PTCL).

Discovery and Background

This compound, also known as ZIO-101, is an organic arsenical compound composed of dimethylated arsenic covalently linked to the tripeptide glutathione.[1][2] The initial exploration of related organoarsenic compounds dates back to the 1970s at Texas A&M University.[3] However, significant interest in this compound as a potential cancer therapeutic was reignited in the late 1990s, following the clinical success of the inorganic arsenical, arsenic trioxide (ATO), in treating acute promyelocytic leukemia (APL).[4]

The rationale for developing an organic arsenic derivative was to create a compound with an improved safety profile and potentially broader efficacy compared to ATO.[4] this compound was synthesized by conjugating dimethylarsenic to glutathione, a structure that was found to be a metabolic intermediate of inorganic arsenic. This modification was intended to enhance stability and cellular uptake. The development was advanced by ZIOPHARM Oncology and later Solasia Pharma, leading to its eventual approval in Japan for relapsed or refractory PTCL in June 2022.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action that distinguishes it from inorganic arsenicals like ATO. Its primary effects converge on the induction of oxidative stress, disruption of mitochondrial function, and modulation of key cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Key Mechanistic Features:

-

Mitochondrial Disruption and ROS Production: this compound is a mitochondrial-targeted agent. It disrupts mitochondrial bioenergetics and function, leading to an increase in the production of intracellular reactive oxygen species (ROS). This elevation of oxidative stress is a central driver of its cytotoxic effects, as cancer cells are often more vulnerable to further oxidative damage.

-

Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic and intrinsic apoptotic pathways. In leukemia cells, it activates caspase-8 (extrinsic) and caspase-9 (intrinsic), as well as the executioner caspase-3. This process is accompanied by the truncation of Bid, linking the two pathways.

-

Cell Cycle Arrest: this compound induces cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines, including T-cell lymphoma and leukemia. This arrest is associated with the activation of p53 and the inhibition of the cdc25C/cyclin B1/cdc2 complex, which are critical regulators of the G2/M transition.

-

Modulation of Signaling Pathways:

-

MAPK Pathway: In T-cell and Hodgkin lymphoma cells, this compound's activity is dependent on the MAPK pathway. It causes phosphorylation of ERK by decreasing the activity of the inhibitory SHP1 phosphatase.

-

Oncogenic Pathways: It leads to the downregulation of the oncoprotein c-Myc and inactivation of the transcription factor E2F1.

-

Notch1 Signaling: Suppression of the Notch1 signaling pathway has also been observed.

-

-

Histone H3.3 Targeting: A unique target of this compound has been identified as the histone variant H3.3. Its binding to H3.3 in leukemia cells disrupts nucleosome stability and facilitates TRAIL-induced apoptosis.

-

Anti-Angiogenesis: Preclinical studies have shown that this compound can inhibit the growth and proliferation of endothelial cells (HUVECs) and reduce the formation of new blood vessels in vivo, indicating anti-angiogenic properties.

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

References

- 1. This compound: a novel organic arsenical with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chemical and clinical development of this compound, a novel organic arsenic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Darinaparsin in Peripheral T-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of Darinaparsin, a novel organoarsenic compound, in the context of peripheral T-cell lymphoma (PTCL). This compound has demonstrated significant clinical activity in relapsed and refractory PTCL, and understanding its molecular targets is crucial for optimizing its therapeutic use and developing novel combination strategies. This document details the key signaling pathways affected by this compound, presents quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experimental procedures.

Core Molecular Mechanisms of this compound

This compound's primary mechanism of action involves the disruption of mitochondrial function and the induction of oxidative stress.[1] This leads to an increased production of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades culminating in cell cycle arrest and apoptosis.[1] Unlike arsenic trioxide, this compound is a derivative of glutathione, which is thought to facilitate its entry into cancer cells.[2]

Key Signaling Pathways Targeted by this compound in PTCL

MAPK/ERK Pathway Activation

A pivotal molecular effect of this compound in T-cell lymphoma is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular Signal-regulated Kinase (ERK1/2).[1] This activation, however, does not follow the canonical RAS-RAF-MEK-ERK signaling cascade. Instead, this compound treatment leads to a decrease in the levels of the inhibitory phosphatase SHP1 (Src homology region 2 domain-containing phosphatase-1). SHP1 is a non-receptor protein tyrosine phosphatase that negatively regulates various signaling pathways, including the MAPK pathway. The reduction in SHP1 levels is associated with an increase in ERK1/2 phosphorylation, suggesting that this compound's pro-apoptotic effects in PTCL are, at least in part, mediated by this unique MAPK activation mechanism.

PI3K/AKT Pathway

The impact of this compound on the PI3K/AKT pathway appears to be cell-line dependent. In some T-cell lymphoma cell lines, such as Jurkat, this compound treatment has been shown to increase the phosphorylation of AKT. However, in other TCL cell lines, there was only a minimal effect on AKT phosphorylation. The constitutive activation of AKT in Jurkat cells, due to the absence of the tumor suppressor PTEN, may contribute to this differential response.

Notch1 Signaling Pathway